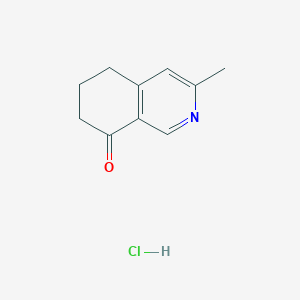

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and presence in various bioactive molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: It can be reduced to form decahydroisoquinoline derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide are commonly used reagents for oxidation reactions.

Reduction: Catalytic hydrogenation is often employed for reduction reactions.

Substitution: Alkyl halides are typically used in substitution reactions to form N-alkylated derivatives.

Major Products Formed

Oxidation: Formation of nitrones.

Reduction: Formation of decahydroisoquinoline derivatives.

Substitution: Formation of N-alkylated derivatives.

Applications De Recherche Scientifique

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential neuroprotective effects and role in neurodegenerative diseases.

Medicine: Explored for its potential therapeutic applications, including anticancer and antioxidant properties.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.

Nomifensine: A tetrahydroisoquinoline derivative with antidepressant properties.

Diclofensine: Another tetrahydroisoquinoline derivative with stimulant effects.

Uniqueness

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride is unique due to its specific substitution pattern and its potential therapeutic applications, particularly in the field of oncology . Its ability to inhibit key enzymes involved in cancer cell proliferation sets it apart from other similar compounds .

Activité Biologique

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride (MTHIQ) is a chemical compound with significant biological activity. This article explores its synthesis, biological effects, potential therapeutic applications, and relevant case studies.

MTHIQ is a tetrahydroisoquinoline derivative with the molecular formula C10H12ClNO and a molecular weight of approximately 197.66 g/mol. It features a bicyclic structure that enhances its solubility in aqueous solutions due to its hydrochloride salt form.

Synthesis Methods

The synthesis of MTHIQ typically involves the cyclization of an N-acyl derivative of β-phenylethylamine using dehydrating agents such as phosphorus oxychloride or zinc chloride. This method can be scaled for industrial production using continuous flow reactors to optimize yield and purity.

Biological Activity

MTHIQ has been studied for various biological activities, particularly in the context of neuroprotection and potential therapeutic applications.

Neuroprotective Effects

Research indicates that MTHIQ can cross the blood-brain barrier and interact with central nervous system receptors, suggesting its potential in treating neurodegenerative diseases. In vitro studies have shown that it may modulate neurotransmitter systems, thereby exerting neuroprotective effects .

Anticancer Properties

MTHIQ has demonstrated promising anticancer activity. For instance, studies have indicated that it can inhibit cell proliferation by targeting specific enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which are crucial for cancer cell survival.

The mechanism of action of MTHIQ involves several pathways:

- Enzyme Inhibition : MTHIQ inhibits DHFR and CDK2, leading to reduced cell proliferation.

- Neurotransmitter Modulation : It may enhance dopamine receptor activity, contributing to its neuroprotective effects.

- Antioxidant Activity : MTHIQ exhibits antioxidant properties that help mitigate oxidative stress in cells .

Case Studies

Several studies have highlighted the biological effects of MTHIQ:

- Neuroprotection in Animal Models :

- Anticancer Efficacy :

Comparative Analysis

The following table compares MTHIQ with similar compounds regarding their structural features and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5,6,7,8-Tetrahydroquinoline | Lacks carbonyl group | Exhibits different biological activity |

| 5-Methyl-5,6,7,8-tetrahydroisoquinoline | Methyl group at different position | Varies in receptor affinity |

| 5-Amino-3-methyl-5,6,7,8-tetrahydroisoquinoline | Amino group addition | Potentially higher bioactivity |

| Nomifensine | Tetrahydroisoquinoline derivative | Antidepressant properties |

Propriétés

IUPAC Name |

3-methyl-6,7-dihydro-5H-isoquinolin-8-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c1-7-5-8-3-2-4-10(12)9(8)6-11-7;/h5-6H,2-4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBARTVPLSYEML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=O)CCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.